molecular formula C15H15N B12522099 2-Ethyl-6-[(E)-2-phenylvinyl]pyridine

2-Ethyl-6-[(E)-2-phenylvinyl]pyridine

Cat. No.: B12522099
M. Wt: 209.29 g/mol
InChI Key: JUTJXWHQRJAWGL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-[(E)-2-phenylvinyl]pyridine is a heterocyclic aromatic compound that belongs to the pyridine family Pyridines are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[(E)-2-phenylvinyl]pyridine can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents to improve yield and selectivity.

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The Hantzsch pyridine synthesis can be adapted for industrial use by employing continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[(E)-2-phenylvinyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the reagents and conditions used .

Scientific Research Applications

2-Ethyl-6-[(E)-2-phenylvinyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[(E)-2-phenylvinyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simple pyridine ring.

    2-Ethylpyridine: A pyridine derivative with an ethyl group at the 2-position.

    6-Phenylpyridine: A pyridine derivative with a phenyl group at the 6-position.

Uniqueness

2-Ethyl-6-[(E)-2-phenylvinyl]pyridine is unique due to the presence of both an ethyl group and a phenylvinyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

2-ethyl-6-[(E)-2-phenylethenyl]pyridine

InChI

InChI=1S/C15H15N/c1-2-14-9-6-10-15(16-14)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3/b12-11+

InChI Key

JUTJXWHQRJAWGL-VAWYXSNFSA-N

Isomeric SMILES

CCC1=NC(=CC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CCC1=NC(=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.